molecular formula C26H43N3O2 B12628925 N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine CAS No. 919511-07-2

N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine

Cat. No.: B12628925
CAS No.: 919511-07-2
M. Wt: 429.6 g/mol
InChI Key: ZPDJDKYHDNXXGU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and an octyl chain attached to a piperidine ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclohexyl group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the piperidine ring.

    Attachment of the nitrophenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a nitrophenyl compound.

    Addition of the octyl chain: This step typically involves a nucleophilic substitution reaction where an octyl halide reacts with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors, continuous flow systems, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common electrophiles include alkyl halides and acyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-1-[(4-methylphenyl)methyl]-N-octylpiperidin-4-amine
  • N-Cyclohexyl-1-[(4-chlorophenyl)methyl]-N-octylpiperidin-4-amine
  • N-Cyclohexyl-1-[(4-fluorophenyl)methyl]-N-octylpiperidin-4-amine

Uniqueness

N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919511-07-2

Molecular Formula

C26H43N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

N-cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine

InChI

InChI=1S/C26H43N3O2/c1-2-3-4-5-6-10-19-28(24-11-8-7-9-12-24)25-17-20-27(21-18-25)22-23-13-15-26(16-14-23)29(30)31/h13-16,24-25H,2-12,17-22H2,1H3

InChI Key

ZPDJDKYHDNXXGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C1CCCCC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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